molecular formula C19H23N3O B5023448 [3-(3,4-Dimethylanilino)piperidin-1-yl]-pyridin-2-ylmethanone

[3-(3,4-Dimethylanilino)piperidin-1-yl]-pyridin-2-ylmethanone

Cat. No.: B5023448
M. Wt: 309.4 g/mol
InChI Key: VARKGHPLNMDBCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(3,4-Dimethylanilino)piperidin-1-yl]-pyridin-2-ylmethanone is a complex organic compound that features a piperidine ring, a pyridine ring, and a dimethylaniline moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3,4-Dimethylanilino)piperidin-1-yl]-pyridin-2-ylmethanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, such as platinum, and solvents like ethanol and dioxane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced techniques like hydrogenation and cyclization is common to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

[3-(3,4-Dimethylanilino)piperidin-1-yl]-pyridin-2-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol .

Scientific Research Applications

Chemistry

In chemistry, [3-(3,4-Dimethylanilino)piperidin-1-yl]-pyridin-2-ylmethanone is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies for its ability to interact with specific biological targets .

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting various diseases .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science .

Mechanism of Action

The mechanism of action of [3-(3,4-Dimethylanilino)piperidin-1-yl]-pyridin-2-ylmethanone involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed pharmacological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [3-(3,4-Dimethylanilino)piperidin-1-yl]-pyridin-2-ylmethanone apart from these similar compounds is its unique combination of a piperidine ring, a pyridine ring, and a dimethylaniline moiety. This structure provides it with distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

[3-(3,4-dimethylanilino)piperidin-1-yl]-pyridin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-14-8-9-16(12-15(14)2)21-17-6-5-11-22(13-17)19(23)18-7-3-4-10-20-18/h3-4,7-10,12,17,21H,5-6,11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARKGHPLNMDBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CC=CC=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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